1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H9NO2S. It is characterized by a pyrrole ring substituted with a phenylsulfonyl group and an aldehyde group at the 2-position. This compound is known for its versatility in organic synthesis and its role as a building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the lithiation of 1-(phenylsulfonyl)pyrrole followed by formylation. The lithiation is typically carried out using a strong base such as n-butyllithium in an inert solvent like tetrahydrofuran (THF) at low temperatures. The resulting lithiated intermediate is then treated with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-(Phenylsulfonyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(Phenylsulfonyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde depends on its specific applicationThis can affect the compound’s interaction with various molecular targets and pathways, such as enzymes or receptors in biological systems .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: Lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
1-(Phenylsulfonyl)-1H-pyrrole-3-carbaldehyde: Has the aldehyde group at the 3-position, which can lead to different reactivity and applications.
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde: Contains an indole ring instead of a pyrrole ring, which can result in different biological activities.
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMIDORMXBMWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339368 | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86688-93-9 | |
Record name | 1-(Phenylsulfonyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Phenylsulfonyl)-2-pyrrolecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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